1-(4-Methylphenyl)cyclohexanol
Overview
Description
“1-(4-Methylphenyl)cyclohexanol” is a compound that belongs to the class of terpineols, which are monohydroxy derivatives of cyclohexanes . It has a role as a plant metabolite, a volatile oil component, and a fragrance .
Molecular Structure Analysis
The molecular formula for “1-(4-Methylphenyl)cyclohexanol” is C10H18O . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Methylphenyl)cyclohexanol” were not found in the search results, it’s worth noting that cyclohexanols, in general, can undergo various reactions. For instance, in the presence of a strong acid, an alcohol such as cyclohexanol can be dehydrated to form an alkene .
Scientific Research Applications
Molecular Structure Analysis
The molecular structure of “1-(4-Methylphenyl)cyclohexanol” has been analyzed and documented . The compound has a molecular formula of C10H18O and a molecular weight of 154.2493 . Understanding the molecular structure is crucial for predicting the compound’s reactivity, polarity, phase of matter, color, magnetism, and biological activity .
Dehydrogenation Catalyst
“1-(4-Methylphenyl)cyclohexanol” has potential applications in the field of dehydrogenation . Copper-based catalysts have been used for the dehydrogenation of cyclohexanol, leading to their applications in several industrial processes . However, challenges persist in identifying active sites, understanding reaction mechanisms, and improving product selectivity and catalyst stability .
Mechanism of Action
Target of Action
Cyclohexanol, a related compound, has been shown to interact withAlcohol dehydrogenase 1B . This enzyme plays a crucial role in the metabolism of alcohols in the body.
Biochemical Pathways
Cyclohexanol and its derivatives are known to be involved in various biochemical processes, including the production of soaps, insecticides, germicides, dry cleaning, and plasticizers . .
properties
IUPAC Name |
1-(4-methylphenyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-11-5-7-12(8-6-11)13(14)9-3-2-4-10-13/h5-8,14H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMCONSUAQQHNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290032 | |
Record name | 1-(4-methylphenyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)cyclohexanol | |
CAS RN |
1821-24-5 | |
Record name | 1-(4-Methylphenyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1821-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methylphenyl)cyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC66198 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-methylphenyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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